molecular formula C19H20N4OS B12152508 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12152508
M. Wt: 352.5 g/mol
InChI Key: MUAHUPOLCKKITO-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine with a suitable aldehyde or ketone to form a Mannich base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of the triazole ring with the morpholine moiety, providing a balance of stability and reactivity that is advantageous for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and development.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-4,5-diphenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C19H20N4OS/c25-19-22(15-21-11-13-24-14-12-21)20-18(16-7-3-1-4-8-16)23(19)17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

MUAHUPOLCKKITO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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